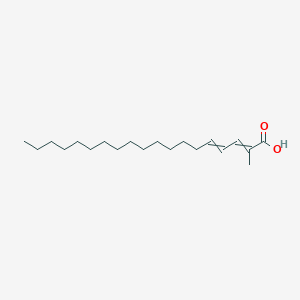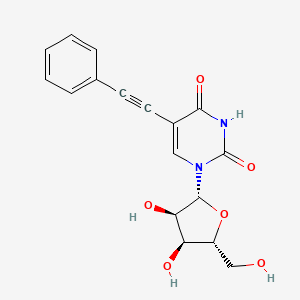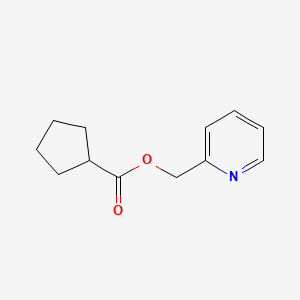
2-Methylnonadeca-2,4-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylnonadeca-2,4-dienoic acid is an organic compound characterized by a long carbon chain with two double bonds at the 2nd and 4th positions and a methyl group at the 2nd position. This compound belongs to the class of dienoic acids, which are known for their conjugated diene systems. These systems are significant in various chemical reactions and applications due to their unique electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylnonadeca-2,4-dienoic acid can be achieved through several methods. One common approach involves the use of ketene dithioacetal as a starting material. The reaction typically proceeds through a one-pot synthesis involving the addition of ketene dithioacetal to an aromatic ketone compound in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO). This method yields multi-substituted 2,4-dienamides, which can be further processed to obtain the desired dienoic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylnonadeca-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert double bonds to single bonds, altering the compound’s properties.
Substitution: This reaction can replace hydrogen atoms with other functional groups, leading to derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols.
Aplicaciones Científicas De Investigación
2-Methylnonadeca-2,4-dienoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Methylnonadeca-2,4-dienoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act on nuclear receptors such as retinoic acid receptors, influencing gene expression and cellular processes . The compound’s conjugated diene system allows it to participate in various biochemical reactions, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylpenta-2,4-dienoic acid: This compound has a shorter carbon chain but shares the conjugated diene system.
2,4-Dienamides: These compounds have similar structural features and are used in similar applications.
Uniqueness
2-Methylnonadeca-2,4-dienoic acid is unique due to its long carbon chain and specific positioning of double bonds and methyl group. This structure imparts distinct electronic properties, making it valuable in various chemical and biological applications.
Propiedades
Número CAS |
642469-65-6 |
|---|---|
Fórmula molecular |
C20H36O2 |
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
2-methylnonadeca-2,4-dienoic acid |
InChI |
InChI=1S/C20H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20(21)22/h16-18H,3-15H2,1-2H3,(H,21,22) |
Clave InChI |
NNMBDBKYATXLGA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC=CC=C(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12597487.png)
![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)-](/img/structure/B12597490.png)
![1H-Pyrrolo[2,3-b]pyridine-1-propanoic acid, 6-chloro-3-methyl-, methyl ester](/img/structure/B12597491.png)




![Morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)-](/img/structure/B12597517.png)
![1,4-Diazabicyclo[2.2.2]octane;pentanedioic acid](/img/structure/B12597520.png)
![tert-Butyl[2-(2-iodo-5-nitrophenoxy)ethoxy]dimethylsilane](/img/structure/B12597528.png)
![4-[1-(Benzenesulfonyl)-3-methyl-1-phenylbutan-2-yl]thiomorpholine](/img/structure/B12597529.png)

![1-Azabicyclo[4.2.0]octane, 6-(5-isoxazolylethynyl)-](/img/structure/B12597545.png)
![2-{1-[3-(Trifluoromethyl)phenyl]butylidene}hydrazine-1-carbothioamide](/img/structure/B12597547.png)
